NBQX disodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

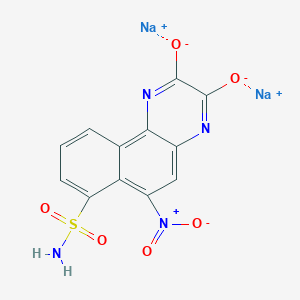

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NBQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of NBQX Disodium Salt Action

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2][3] Its high affinity for these receptors and its water-soluble nature as a disodium salt make it an invaluable tool in neuroscience research to probe the physiological and pathological roles of AMPA and kainate receptor-mediated signaling.[1] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

NBQX exerts its effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[2] This action prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.[4] This blockade of excitatory signaling underlies the observed neuroprotective, anticonvulsant, and antinociceptive properties of NBQX.[3][5]

Quantitative Analysis of NBQX Binding and Potency

The affinity and potency of NBQX have been quantified across various experimental paradigms. The following tables summarize key inhibitory concentration (IC50) and binding affinity (Ki) values, providing a clear comparison of its activity at AMPA and kainate receptors.

| Receptor Target | Parameter | Value | Species/System | Reference(s) |

| AMPA Receptor | IC50 | 0.15 µM | Not specified | [6] |

| Kainate Receptor | IC50 | 4.8 µM | Not specified | [6] |

| AMPA Receptor | Ki | 63 nM | Xenopus oocytes injected with rat cortex mRNA | [7] |

| Kainate Receptor | Ki | 78 nM | Xenopus oocytes injected with rat cortex mRNA | [7] |

| AMPA Receptor | IC50 | 0.90 µM | Rat hippocampal slices | [7] |

| AMPA Receptor | IC50 | 1.1 µM | HEK293 cells expressing human GLUA4 | [8] |

| AMPA Receptor | IC50 | 1.9 µM | HEK293 cells expressing human GLUA3 | [8] |

| Kainate Receptor (GluK1) | IC50 | 25 µM | HEK293 cells expressing GluK1 | [1] |

| Kainate Receptor (GluK2) | IC50 | 21 µM | Not specified | [1] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a standard procedure to determine the binding affinity of NBQX for AMPA receptors using [3H]-AMPA.

Materials:

-

Membrane Preparation: Synaptic membranes from rat cerebral cortex.

-

Radioligand: [3H]-AMPA (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 mM L-glutamate.

-

Test Compound: this compound salt at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the synaptic membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.[1]

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: 50 µL of [3H]-AMPA (final concentration ~5-10 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.[1]

-

Non-specific Binding: 50 µL of [3H]-AMPA, 50 µL of 1 mM L-glutamate, and 100 µL of membrane preparation.[1]

-

Competitive Binding: 50 µL of [3H]-AMPA, 50 µL of NBQX at various concentrations, and 100 µL of membrane preparation.[1]

-

-

Incubation: Incubate the plate at 4°C for 1 hour to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the NBQX concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Workflow for a competitive radioligand binding assay to determine NBQX affinity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the effect of NBQX on excitatory postsynaptic currents (EPSCs) in brain slices.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose. The solution should be bubbled with 95% O2 / 5% CO2.[9]

-

Internal Pipette Solution (in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.[10]

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

-

Whole-Cell Recording:

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record inward currents.

-

-

Data Acquisition:

-

Record baseline spontaneous or evoked EPSCs. For evoked EPSCs, place a stimulating electrode in a relevant afferent pathway.

-

Bath-apply NBQX (e.g., 10 µM) to the slice and record the change in EPSC amplitude and frequency.[3]

-

Wash out the NBQX by perfusing with regular aCSF to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude and frequency of EPSCs before, during, and after NBQX application.

-

Calculate the percentage of inhibition of the EPSC amplitude by NBQX.

-

Workflow for a whole-cell patch-clamp electrophysiology experiment with NBQX.

Signaling Pathways Modulated by NBQX

NBQX primarily impacts the canonical ionotropic signaling of AMPA and kainate receptors. However, it's important for researchers to be aware of the downstream and non-canonical (metabotropic) pathways that are consequently inhibited.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to a rapid influx of Na+ ions, causing depolarization of the postsynaptic membrane. In some cases (depending on the subunit composition), Ca2+ can also enter the cell. This depolarization is the initial step in excitatory postsynaptic potentials (EPSPs) and can trigger action potentials. Downstream signaling can involve the activation of various kinases such as PKA, PKC, and CaMKII, which can modulate AMPA receptor trafficking and function, contributing to synaptic plasticity.[11][12] NBQX, by blocking the initial glutamate binding, prevents this entire cascade of events.

Simplified AMPA receptor signaling pathway and the inhibitory action of NBQX.

Kainate Receptor Signaling Pathway

Kainate receptors exhibit both ionotropic and metabotropic signaling.[13] Their ionotropic function is similar to AMPA receptors, allowing cation influx upon glutamate binding. However, kainate receptors can also activate G-protein coupled signaling cascades independent of their ion channel activity.[14][15] This metabotropic signaling can modulate neurotransmitter release and synaptic plasticity through second messenger systems. NBQX competitively antagonizes the glutamate binding site, thereby inhibiting both the ionotropic and the glutamate-dependent metabotropic functions of kainate receptors.

Dual signaling pathways of the kainate receptor and their inhibition by NBQX.

References

- 1. benchchem.com [benchchem.com]

- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 4. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re-place.be [re-place.be]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of AMPA receptor phosphorylation by the neuropeptide PACAP38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kainate receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

NBQX Disodium Salt: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX disodium salt (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Its ability to block these key excitatory ionotropic glutamate receptors has established it as an invaluable tool in neuroscience research. Furthermore, its demonstrated neuroprotective and anticonvulsant properties have made it a subject of significant interest for the development of therapeutic agents targeting neurological disorders characterized by excessive glutamatergic transmission, such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[6][7] This technical guide provides an in-depth overview of the biological activity of this compound salt, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The disodium salt form of NBQX offers the advantage of high water solubility, making it particularly suitable for in vivo applications.[1][3][4]

Core Mechanism of Action

NBQX exerts its biological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[8] This action prevents the endogenous ligand, glutamate, from activating these receptors, thereby inhibiting the influx of sodium and, in the case of calcium-permeable AMPA and kainate receptors, calcium ions into the postsynaptic neuron. This blockade of ion flow leads to a reduction in neuronal depolarization and excitatory neurotransmission.

dot

References

- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate signaling through the Kainate Receptor Enhances Human Immunoglobulin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

NBQX Disodium Salt: An In-Depth Technical Guide to a Potent AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and to a lesser extent, the kainate receptor.[1][2] Its high affinity and water solubility make it an invaluable tool in neuroscience research for investigating glutamatergic transmission and its role in various physiological and pathological processes.[2] This technical guide provides a comprehensive overview of NBQX disodium salt, including its chemical properties, mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the relevant signaling pathways. This document is intended to serve as a core resource for researchers utilizing NBQX in their experimental paradigms.

Chemical and Physical Properties

This compound salt is the water-soluble form of NBQX.[2] This property is highly advantageous for in vivo and in vitro experimental setups requiring aqueous solutions.[2]

| Property | Value | Reference(s) |

| IUPAC Name | disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [3] |

| Molecular Weight | 380.25 g/mol | [3][4] |

| CAS Number | 479347-86-9 | [3] |

| Appearance | Brown/red powder | [5] |

| Solubility | Soluble to 50 mM in water | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

NBQX is a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[6] By binding to the receptor, it prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.[6][7] The 6-nitro substitution in the NBQX molecule significantly increases its potency compared to its non-nitrated precursor.[6]

Quantitative Data

The following tables summarize the inhibitory potency of NBQX across various experimental preparations.

Table 3.1: In Vitro Inhibitory Potency of NBQX

| Parameter | Value | Receptor/Preparation | Agonist | Reference(s) |

| IC₅₀ | 0.15 µM | AMPA Receptor | AMPA | [1][8][9] |

| IC₅₀ | 4.8 µM | Kainate Receptor | Kainate | [1][8][9] |

| IC₅₀ | 0.4 µM | Cultured mouse cortical neurons | AMPA-evoked inward currents | [9] |

| IC₅₀ | 0.90 µM | Rat hippocampal slices (CA1) | Excitatory postsynaptic field potentials | [6] |

| Kᵢ | 63 nM | Xenopus oocytes with rat cortex mRNA | AMPA | [6] |

| Kᵢ | 78 nM | Xenopus oocytes with rat cortex mRNA | Kainate | [6] |

Table 3.2: In Vivo Efficacy of NBQX

| Parameter | Value | Animal Model | Effect Measured | Reference(s) |

| ED₅₀ | ~32 µmol/kg i.v. | Rat | Inhibition of AMPA-evoked hippocampal neuronal spike activity | [9] |

Signaling Pathways

NBQX, by blocking AMPA receptors, inhibits downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. The activation of AMPA receptors by glutamate leads to membrane depolarization, which is a critical step for the activation of NMDA receptors and subsequent calcium-dependent signaling pathways.

Caption: AMPA Receptor Signaling Pathway and NBQX Inhibition.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of NBQX affinity for the AMPA receptor using [³H]AMPA.[5]

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Synaptic membranes from rat cerebral cortex

-

[³H]AMPA (specific activity ~50-80 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

This compound salt at various concentrations

-

Non-specific binding control: 1 mM L-glutamate

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and perform differential centrifugation to isolate synaptic membranes. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.[5]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Incubation: Incubate the plate at 4°C for 1 hour.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[5]

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of NBQX to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure to measure the effect of NBQX on AMPA receptor-mediated currents.

Workflow:

Caption: Workflow for a whole-cell patch-clamp experiment.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch pipettes (3-7 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

This compound salt stock solution

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

-

Establish Whole-Cell Configuration: Approach a neuron with a patch pipette containing intracellular solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: In voltage-clamp mode, hold the neuron at -70 mV. Elicit excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers or by puffing an AMPA receptor agonist. Record stable baseline currents for 5-10 minutes.

-

NBQX Application: Bath-apply this compound salt at the desired concentration (e.g., 10 µM for complete blockade) to the aCSF.[1]

-

Post-NBQX Recording: Continue to record EPSCs in the presence of NBQX until a new stable baseline is achieved.

-

Data Analysis: Measure the amplitude and frequency of EPSCs before and after NBQX application to quantify the inhibitory effect.

In Vivo Neuroprotection Study (Focal Ischemia Model)

This protocol describes a method to assess the neuroprotective effects of NBQX in a rat model of stroke.[3]

Workflow:

Caption: Workflow for an in vivo neuroprotection study.

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthetics

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

-

This compound salt (e.g., 30 mg/kg, i.p.)[10]

-

Vehicle (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

-

Induce Focal Ischemia: Anesthetize the rat and induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO).

-

Drug Administration: Administer this compound salt or vehicle intravenously or intraperitoneally at a specified time point post-occlusion (e.g., immediately and 1 hour after).[10]

-

Recovery: Allow the animal to recover for a predetermined period (e.g., 24 or 48 hours).

-

Assess Infarct Volume: Euthanize the animal and perfuse the brain. Section the brain and stain with TTC to visualize the infarct area.

-

Data Analysis: Quantify the infarct volume and compare between the NBQX-treated and vehicle-treated groups.

Conclusion

This compound salt is a cornerstone pharmacological tool for the study of AMPA receptor function. Its high potency, selectivity, and water solubility have facilitated significant advancements in our understanding of excitatory neurotransmission in both health and disease. The data and protocols provided in this guide offer a foundational resource for researchers and drug development professionals, enabling the effective and reproducible use of NBQX in a variety of experimental settings. As research into the complexities of glutamatergic signaling continues, NBQX will undoubtedly remain an essential compound for elucidating the roles of AMPA receptors in the central nervous system.

References

- 1. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

NBQX Disodium Salt: A Technical Guide to Kainate Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide) disodium salt is a potent and selective competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Its high affinity and selectivity for these non-NMDA receptors, coupled with its water solubility in the disodium salt form, have established NBQX as an invaluable pharmacological tool in neuroscience research.[4] This technical guide provides an in-depth overview of NBQX disodium salt, with a particular focus on its application in the study of kainate receptor antagonism. It includes a summary of its binding characteristics, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound salt is the water-soluble form of NBQX. This property makes it particularly suitable for in vivo and in vitro experimental applications where aqueous solutions are required.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [5][6] |

| Molecular Weight | 380.24 g/mol | [6] |

| CAS Number | 479347-86-9 | [5] |

| Solubility | Soluble to 50 mM in water | |

| Purity | ≥98% | [5] |

| Storage | Store at -20°C |

Mechanism of Action

NBQX acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[1][7] This means that it reversibly binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation and subsequent ion channel opening. While it is a potent antagonist for both receptor subtypes, it exhibits a higher affinity for AMPA receptors compared to kainate receptors.[2][3][8] Notably, NBQX shows a very high degree of selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, making it a clean tool for isolating non-NMDA receptor-mediated effects.[1][9]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for NBQX's antagonism of kainate and AMPA receptors from various experimental systems.

Table 1: Inhibitory Potency (IC₅₀) of NBQX

| Receptor | Agonist | Preparation | IC₅₀ (µM) | Reference |

| AMPA Receptor | AMPA | Hippocampal Slices (CA1) | 0.90 | [1] |

| Kainate Receptor | Kainate | - | 4.8 | [2][3] |

| AMPA Receptor | AMPA | - | 0.15 | [2][3] |

| Peak Current | Glutamate | Hippocampal Neurons (Patch Clamp) | 0.0282 | [10] |

| Steady-State Current | Glutamate | Hippocampal Neurons (Patch Clamp) | 0.1209 | [10] |

| Peak Kainate Current | Kainate | Patch Clamp | 0.0181 | [11] |

| Plateau Kainate Current | Kainate | Patch Clamp | 0.298 | [11] |

Table 2: Binding Affinity (Ki) of NBQX

| Receptor | Agonist | Preparation | Apparent Ki | Reference |

| Kainate Receptor | Kainate | Xenopus Oocytes (rat cortex mRNA) | 78 nM | [1] |

| AMPA Receptor | AMPA | Xenopus Oocytes (rat cortex mRNA) | 63 nM | [1] |

Kainate Receptor Signaling Pathways

Kainate receptors mediate their effects through both canonical ionotropic and non-canonical metabotropic-like signaling pathways.[12][13] NBQX, as a competitive antagonist, blocks the initial glutamate binding step, thereby inhibiting both downstream cascades.

Canonical Ionotropic Signaling

Activation of kainate receptors by glutamate leads to the opening of their associated ion channel, allowing for the influx of Na⁺ and, to a lesser extent, Ca²⁺ ions.[14] This influx results in membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).

Caption: Canonical ionotropic signaling pathway of kainate receptors and its blockade by NBQX.

Non-Canonical "Metabotropic" Signaling

Recent evidence suggests that kainate receptors can also signal through G-protein-coupled pathways, independent of their ion channel activity.[12][15] This can lead to the activation of intracellular signaling cascades, such as the phospholipase C (PLC) pathway, and can modulate neurotransmitter release.

Caption: Non-canonical metabotropic-like signaling of kainate receptors and its inhibition by NBQX.

Experimental Protocols

This compound salt is a versatile tool used in a variety of experimental paradigms. Below are detailed methodologies for its application in key in vitro and in vivo experiments.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of NBQX to block kainate receptor-mediated currents in neuronal recordings.

Objective: To isolate and characterize specific synaptic currents by blocking AMPA and kainate receptors.

Materials:

-

Brain slice preparation from the region of interest (e.g., hippocampus, cortex).

-

Artificial cerebrospinal fluid (aCSF).

-

This compound salt stock solution (e.g., 10 mM in water).

-

Patch pipettes filled with internal solution.

-

Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare acute brain slices from the animal model.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

Bath-apply NBQX at a final concentration of 10-20 µM to the aCSF.[4]

-

Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).

-

Record synaptic activity in the presence of NBQX. A significant reduction or complete block of the fast component of the EPSC indicates effective antagonism of AMPA/kainate receptors.

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment using NBQX.

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of NBQX for kainate receptors.

Objective: To determine the IC₅₀ and Ki of NBQX for kainate receptors.

Materials:

-

Membrane preparation from a tissue expressing kainate receptors (e.g., rat cerebral cortex).

-

Radiolabeled kainate receptor agonist (e.g., [³H]kainate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound salt at various concentrations.

-

Non-specific binding control (e.g., high concentration of unlabeled glutamate).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Preparation.

-

Competitive Binding: Radioligand + NBQX (at various concentrations) + Membrane Preparation.

-

-

Incubate the plate to allow binding to reach equilibrium (e.g., 1 hour at 4°C).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the NBQX concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine NBQX affinity.

In Vivo: Seizure Models

NBQX is frequently used in animal models of epilepsy to investigate the role of AMPA/kainate receptors in seizure generation and propagation.[16][17][18]

Objective: To assess the anticonvulsant effects of NBQX.

Materials:

-

Animal model (e.g., rats or mice).

-

Seizure-inducing agent (e.g., kainic acid, pentylenetetrazol) or electrical stimulation apparatus (for kindling models).

-

This compound salt solution for injection (e.g., dissolved in saline).

-

Behavioral observation and scoring system (e.g., Racine scale).

-

Electroencephalography (EEG) recording equipment (optional).

Procedure:

-

Administer this compound salt to the animals via the desired route (e.g., intraperitoneal injection) at a range of doses (e.g., 10-40 mg/kg).[18]

-

After a predetermined pretreatment time (e.g., 30 minutes), induce seizures using the chosen method.

-

Observe and score the severity and duration of the seizures.

-

If using EEG, record and analyze the electrographic seizure activity.

-

Compare the seizure parameters between NBQX-treated and vehicle-treated control groups to determine the anticonvulsant efficacy.

Caption: Workflow for an in vivo seizure model experiment with NBQX.

Applications and Research Areas

The specific antagonism of kainate receptors by NBQX has facilitated research in numerous areas of neuroscience, including:

-

Epilepsy: Investigating the role of kainate receptors in the initiation and propagation of seizures.[16][17][18]

-

Neuroprotection: Studying the involvement of kainate receptor-mediated excitotoxicity in neuronal cell death in models of stroke and neurodegenerative diseases.[2]

-

Pain: Elucidating the function of kainate receptors in nociceptive signaling pathways.[19][20]

-

Synaptic Plasticity: Dissecting the contribution of kainate receptors to long-term potentiation (LTP) and long-term depression (LTD).[14]

Conclusion

This compound salt is a cornerstone pharmacological tool for the investigation of kainate and AMPA receptor function. Its competitive mechanism of action, high selectivity, and favorable solubility profile make it an ideal antagonist for a wide range of in vitro and in vivo applications. This guide provides a comprehensive resource for researchers utilizing NBQX to further our understanding of the physiological and pathological roles of kainate receptors in the central nervous system.

References

- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. NBQX - Wikipedia [en.wikipedia.org]

- 5. This compound salt, AMPA / kainate antagonist (CAS 479347-86-9) | Abcam [abcam.com]

- 6. This compound salt | C12H6N4Na2O6S | CID 6098006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Kainate receptor - Wikipedia [en.wikipedia.org]

- 15. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPA Receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

NBQX Disodium Salt: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key contributor to neuronal loss in a variety of neurological disorders. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors play a significant role in mediating this excitotoxic cascade. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) disodium salt, a potent and selective competitive antagonist of AMPA/kainate receptors, has emerged as a significant neuroprotective agent in numerous preclinical studies. This technical guide provides an in-depth overview of the neuroprotective properties of NBQX disodium salt, focusing on its mechanism of action, quantitative efficacy in various models of neurological injury, and detailed experimental protocols.

Mechanism of Action

NBQX exerts its neuroprotective effects primarily by blocking the ion channels associated with AMPA and kainate receptors.[1][2] In pathological conditions such as ischemia or traumatic injury, excessive glutamate is released into the synaptic cleft, leading to the over-activation of these receptors. This results in a massive influx of Na+ and Ca2+ ions, triggering a cascade of intracellular events that lead to neuronal cell death.[3][4] NBQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation and the subsequent ion influx, thereby mitigating the downstream neurotoxic effects.[5][6]

The primary signaling pathway inhibited by NBQX is the excitotoxic cascade. The following diagram illustrates the central role of AMPA/kainate receptors in this process and the point of intervention for NBQX.

Caption: Excitotoxicity signaling pathway and NBQX intervention.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of NBQX have been quantified in various preclinical models of neurological injury. The following tables summarize the key findings.

Table 1: Neuroprotection in Cerebral Ischemia Models

| Animal Model | Ischemia Model | NBQX Administration | Key Findings | Reference |

| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg IV bolus, repeated at 1h | 24% reduction in hemispheric ischemic damage, 27% reduction in cortical damage.[7] | [7] |

| Rat | Permanent MCAO | 30 mg/kg IV bolus followed by 10 mg/kg/h infusion for 4h | 29% reduction in hemispheric ischemic damage, 35% reduction in cortical damage.[7] | [7] |

| Rat | Permanent MCAO | 40, 60, or 100 mg/kg IV | Substantial reduction in infarct size.[8] | [8] |

| Rat | Temporary MCAO | 30 mg/kg IP at 30, 60, and 90 min post-MCAO | 51% reduction in mean lesion volume.[9] | [9] |

| Rat | Four-vessel occlusion ischemia (8 min) | 3 x 30 mg/kg at 0, 10, and 25 min post-ischemia | Prevented loss of hilar SS neurons; significantly reduced loss of CA1 pyramidal cells.[10] | [10] |

Table 2: Neuroprotection in Spinal Cord Injury (SCI) Models

| Animal Model | SCI Model | NBQX Administration | Key Findings | Reference |

| Rat | Contusion Injury | 1.5, 5, or 15 nmol focal injection 15 min post-injury | Dose-dependent reduction in tissue loss; 15 nmol dose doubled residual white matter at the epicenter.[11][12] | [11][12] |

| Rat | Contusion Injury | 15 nmol focal injection 15 min post-injury | Reduced glial loss by half at 4 and 24h post-injury; significantly lower axonal injury index.[13] | [13] |

| Rat | Transient Ischemia | Intrathecal administration 1h before ischemia | Improved locomotor function (Basso-Beattie-Bresnahan scale: 12.7 vs 3.7 in saline group); significantly less white matter injury.[14] | [14] |

Table 3: Neuroprotection in Other Neurological Models

| Model | Injury/Disease Model | NBQX Administration | Key Findings | Reference |

| Developing Rat Brain (P7) | Hypoxia/Ischemia | 20 mg/kg IP every 12h for 48h, starting post-hypoxia | Significantly attenuated selective white matter injury and oligodendrocyte death.[15][16] | [15][16] |

| Transgenic Mouse | Amyotrophic Lateral Sclerosis (G93A model) | 8 mg/kg | Prolonged survival.[4] | [4] |

| Rat | Traumatic Brain Injury | 3 x 30 mg/kg IP, 2h before or 1, 4, or 7h after injury | Prevented hippocampal neurodegeneration.[17] | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies.

Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol is a standard method for inducing stroke in rodent models.

Caption: Experimental workflow for MCAO and NBQX treatment.

Methodology:

-

Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like halothane.[18]

-

Surgical Procedure: The middle cerebral artery is exposed through a craniotomy. For permanent MCAO, the artery is ligated and coagulated.[3][7] For temporary MCAO, an intraluminal filament is often used to block the artery for a specific duration before being withdrawn to allow reperfusion.

-

NBQX Administration: this compound salt is dissolved in a vehicle (e.g., sterile water or saline) and administered via intravenous (IV) or intraperitoneal (IP) injection at specified doses and time points relative to the MCAO.[7][9]

-

Assessment of Neuroprotection:

-

Infarct Volume Measurement: After a set survival period (e.g., 24 hours to 7 days), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[8]

-

Neurological Scoring: Behavioral tests are conducted to assess functional deficits.

-

Spinal Cord Injury (Contusion Model)

This protocol is widely used to create a reproducible traumatic spinal cord injury.

Caption: Experimental workflow for SCI contusion and NBQX treatment.

Methodology:

-

Surgical Preparation: Rats are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level (e.g., T-8).[13]

-

Injury Induction: A standardized weight-drop device is used to deliver a contusive injury to the exposed spinal cord.[12]

-

NBQX Administration: this compound salt, dissolved in vehicle, is administered via focal microinjection into the injury site at a specific time point post-injury (e.g., 15 minutes).[11]

-

Assessment of Neuroprotection:

-

Behavioral Analysis: Hindlimb motor function is assessed at regular intervals using scales like the Basso-Beattie-Bresnahan (BBB) locomotor rating scale.[14]

-

Histological Examination: At the end of the study period, spinal cord tissue is processed for histological analysis to quantify tissue sparing (gray and white matter), axonal preservation, and glial cell numbers.[11][13]

-

In Vitro Excitotoxicity Assay

This protocol allows for the direct assessment of NBQX's ability to protect neurons from glutamate-induced cell death.

Caption: Workflow for an in vitro excitotoxicity assay.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured.[19][20]

-

Treatment: Cultures are pre-incubated with varying concentrations of this compound salt before being exposed to a high concentration of an excitotoxin such as glutamate, AMPA, or kainate for a defined period.[19]

-

Assessment of Neuroprotection: Neuronal viability is assessed using methods such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Fluorescent Viability Dyes: Dyes like propidium iodide (stains dead cells) and calcein-AM (stains live cells) are used to visualize and quantify cell death.[20]

-

Conclusion and Future Directions

This compound salt has consistently demonstrated robust neuroprotective effects across a range of preclinical models of acute neurological injury. Its mechanism of action, centered on the antagonism of AMPA and kainate receptors, directly counteracts the excitotoxic cascade that is a common pathway of neuronal death in these conditions. The quantitative data presented herein underscore its potential as a therapeutic agent.

Future research should continue to explore the therapeutic window of NBQX in various injury models, as well as its potential in chronic neurodegenerative diseases where excitotoxicity is implicated.[4] Furthermore, combination therapies that target multiple pathways of neuronal injury, including excitotoxicity, oxidative stress, and inflammation, may offer enhanced neuroprotection. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of NBQX and other AMPA/kainate receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of the AMPA-receptor antagonist, NBQX, on neuron loss in dentate hilus of the hippocampal formation after 8, 10, or 12 min of cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroxy-6-Nitro-7-Sulfamoyl-Benzo(f)Quinoxaline Reduces Glial Loss and Acute White Matter Pathology after Experimental Spinal Cord Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline reduces glial loss and acute white matter pathology after experimental spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. White matter injury in spinal cord ischemia: protection by AMPA/kainate glutamate receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NBQX Attenuates Excitotoxic Injury in Developing White Matter | Journal of Neuroscience [jneurosci.org]

- 17. pnas.org [pnas.org]

- 18. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Unveiling the Anticonvulsant Potential of NBQX Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, has demonstrated significant anticonvulsant properties across a range of preclinical seizure models.[1] Its disodium salt form offers enhanced water solubility, facilitating its use in experimental settings.[1] This technical guide provides a comprehensive overview of the anticonvulsant effects of NBQX disodium salt, detailing its mechanism of action, efficacy data, and relevant experimental protocols to support further research and development in the field of epilepsy treatment.

Mechanism of Action: Targeting Excitatory Neurotransmission

Epileptic seizures are characterized by excessive and synchronous neuronal firing. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the initiation and propagation of this hyperexcitability. NBQX exerts its anticonvulsant effects by competitively blocking the glutamate binding site on AMPA and kainate receptors, thereby inhibiting the influx of sodium and calcium ions that mediate fast excitatory synaptic transmission.[2][3] This reduction in excitatory signaling helps to dampen neuronal hyperexcitability and suppress seizure activity.[4]

Quantitative Efficacy Data

The anticonvulsant efficacy of NBQX has been quantified in various animal models of epilepsy. The following tables summarize key quantitative data from the literature.

Table 1: Anticonvulsant Activity of NBQX in Different Seizure Models

| Seizure Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Citation(s) |

| Pentylenetetrazole (PTZ)-induced seizures | Rat | Intraperitoneal (i.p.) | 20-40 mg/kg | Increased seizure latency, decreased seizure duration and severity. | [4] |

| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | 10-40 mg/kg | Suppressed kindled seizures and development of kindling. | [5] |

| Hippocampal Kindling | Rat | Intraperitoneal (i.p.) | 20-40 mg/kg | Suppressed motor seizure stage. | [5] |

| Audiogenic Seizures | Mouse (DBA/2) | Intraperitoneal (i.p.) | Not specified | Effective protection against seizures. | [6] |

| Maximal Electroshock (MES) | Not specified | Not specified | Not specified | Produced complete protection from tonic extension. | [7] |

| Kainate-induced Seizures | Mouse | Intraperitoneal (i.p.) | 20 mg/kg (t.i.d.) | Markedly suppressed focal electrographic seizures. | [2] |

Table 2: Receptor Binding Affinity of NBQX

| Receptor | IC50 | Citation(s) |

| AMPA Receptor | 0.15 µM | [8] |

| Kainate Receptor | 4.8 µM | [8] |

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of NBQX is crucial for designing and interpreting experimental studies.

Table 3: Pharmacokinetic Parameters of NBQX in Humans (Intravenous Infusion)

| Parameter | Value |

| Plasma Half-life | 0.75 h |

| Total Plasma Clearance | 0.222 L h⁻¹ kg⁻¹ |

| Volume of Distribution at Steady State | 0.153 L kg⁻¹ |

| Renal Clearance | 0.130 L h⁻¹ kg⁻¹ |

| Data from a study in normal male volunteers.[9] |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for evaluating the anticonvulsant effects of NBQX.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to screen for potential anticonvulsant drugs effective against generalized seizures.

-

Animals: Adult male rats are commonly used.[4]

-

Drug Administration: this compound salt is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 20-40 mg/kg.[4] A control group receives a saline injection.

-

Seizure Induction: 30 minutes after NBQX or vehicle administration, a single dose of PTZ (e.g., 50 mg/kg, i.p.) is administered to induce seizures.[4]

-

Behavioral Observation: Animals are immediately placed in an observation chamber and monitored for seizure activity for a period of 30 minutes. Seizure severity is often scored using a scale such as the Racine scale. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the maximal seizure stage reached.[4][10]

Kindling Model of Epilepsy

Kindling is a model of epileptogenesis and is used to study drugs that may prevent the development of epilepsy or treat established seizures.

-

Electrode Implantation: Rats undergo stereotaxic surgery to implant a bipolar electrode into a specific brain region, such as the amygdala or hippocampus.[5]

-

Kindling Stimulation: After a recovery period, animals receive brief, low-intensity electrical stimulation through the implanted electrode once daily.[5]

-

Drug Administration: For antiepileptogenic studies, NBQX (e.g., 15 or 30 mg/kg, i.p.) is administered daily before each electrical stimulation.[5] For anticonvulsant studies in fully kindled animals, NBQX (10-40 mg/kg, i.p.) is given before the stimulation.[5]

-

Seizure Monitoring: The behavioral seizure response is scored (e.g., using the Racine scale), and the duration of the afterdischarge (the electrographic seizure activity recorded via the electrode) is measured.[5] Successful kindling is typically defined as the occurrence of a certain number of consecutive generalized seizures.

Discussion and Future Directions

The data presented herein strongly support the anticonvulsant efficacy of this compound salt in a variety of preclinical models. Its targeted mechanism of action on AMPA/kainate receptors makes it a valuable tool for investigating the role of glutamatergic neurotransmission in epilepsy. While NBQX has shown promise, it is important to note that in some specific models, such as virus-induced seizures, it has paradoxically been shown to increase seizure activity, highlighting the complexity of seizure pathophysiology.[3]

Future research should focus on further elucidating the therapeutic window of NBQX, exploring its potential in combination therapies with other antiepileptic drugs, and investigating its effects in models of refractory epilepsy. The development of AMPA receptor antagonists with improved pharmacokinetic profiles and fewer off-target effects remains a key objective in the pursuit of novel treatments for epilepsy.

References

- 1. NBQX - Wikipedia [en.wikipedia.org]

- 2. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant, anxiolytic and discriminative effects of the AMPA antagonist 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Human Pharmacokinetics of the Neuroprotective Agent NBQX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice [frontiersin.org]

An In-depth Technical Guide to the Chemical and Biological Profile of NBQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental applications of NBQX disodium salt. The information is curated to support research and development in neuroscience, pharmacology, and related fields.

Core Chemical and Pharmacological Data

NBQX, or 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a potent and selective antagonist of ionotropic glutamate receptors. The disodium salt form offers enhanced aqueous solubility, making it a preferred compound for a wide range of in vitro and in vivo experimental paradigms.

Physicochemical and Identification Properties

The following table summarizes the key identification and physicochemical properties of NBQX and its disodium salt.

| Property | NBQX | This compound Salt |

| IUPAC Name | 6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide[1] | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt[2] |

| Synonyms | FG9202[3] | FG9202 disodium[4] |

| CAS Number | 118876-58-7[3] | 479347-86-9[2] |

| Molecular Formula | C₁₂H₈N₄O₆S[3] | C₁₂H₆N₄Na₂O₆S[5] |

| Molecular Weight | 336.28 g/mol [3] | 380.24 g/mol [2][5] |

| Appearance | Brown/Red powder[1] | Crystalline solid |

| Solubility | Soluble to 100 mM in DMSO[3] | Soluble to 50 mM in water[2][5] |

| Purity | ≥98%[3] | >98%[2][5] |

| Storage | Store at Room Temperature[3] | Store at -20°C[2][5] |

Pharmacological Profile

NBQX is a competitive antagonist with high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a lower affinity for kainate receptors. It displays minimal activity at N-methyl-D-aspartate (NMDA) receptors.[6] Its primary mechanism of action involves blocking the glutamate binding site on AMPA and kainate receptors, thereby inhibiting excitatory neurotransmission. This activity underlies its neuroprotective, anticonvulsant, and antinociceptive properties.[2][7]

| Target Receptor | IC₅₀ Value (μM) |

| AMPA Receptor | 0.15[2][5] |

| Kainate Receptor | 4.8[2][5] |

| NMDA Receptor | ≥ 90[6] |

Signaling Pathways and Mechanism of Action

NBQX exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors, which are ligand-gated ion channels permeable to Na⁺ and Ca²⁺. By blocking these receptors, NBQX prevents depolarization and reduces excitatory postsynaptic currents (EPSCs).[7] This reduction in glutamatergic signaling has downstream effects on several intracellular pathways, including the mTOR and BDNF signaling cascades, which are crucial for synaptic plasticity, cell growth, and survival.[5]

Experimental Protocols

This compound salt is a versatile tool in neuroscience research. Below are detailed methodologies for its application in key experimental models.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol is designed to measure the effect of NBQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

1. Solution Preparation:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

-

Intracellular Solution (for patch pipette): (in mM) 130 CsCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.[1] This cesium-based solution is used to block potassium channels and improve the voltage clamp.

-

NBQX Stock Solution: Prepare a 10-50 mM stock solution of this compound salt in deionized water.[7] Store at -20°C.[7] Dilute to the final desired concentration (typically 10 µM for complete AMPA receptor blockade) in aCSF on the day of the experiment.[7]

2. Recording Procedure:

-

Prepare acute brain slices (e.g., from the hippocampus or cortex) or cultured neurons.

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

-

Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette (3-7 MΩ resistance) filled with the intracellular solution.

-

Clamp the neuron's membrane potential at -70 mV to isolate AMPA receptor-mediated currents (this potential minimizes the contribution of NMDA receptors, which are typically blocked by Mg²⁺ at hyperpolarized potentials).[1][8]

-

Record baseline spontaneous or evoked EPSCs. Evoke EPSCs using a stimulating electrode placed in a relevant synaptic pathway.[7]

-

Bath-apply NBQX at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.

-

Record EPSCs in the presence of NBQX to observe the blockade of AMPA receptor-mediated transmission.

In Vivo Neuroprotection: Rat Model of Focal Cerebral Ischemia

This protocol outlines the use of NBQX in a middle cerebral artery occlusion (MCAO) model to assess its neuroprotective effects.

1. Animal Preparation:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar).

-

Anesthetize the animal (e.g., with halothane or isoflurane).[2]

-

Perform a surgical procedure to expose the middle cerebral artery (MCA).

2. MCAO Procedure:

-

Induce focal ischemia by permanent occlusion of the MCA. This can be achieved by electrocoagulation of the artery.[9]

-

To ensure consistent and severe ischemia, the ipsilateral common carotid artery may also be ligated.[9]

3. Drug Administration:

-

Prepare this compound salt solution in sterile 0.9% saline.

-

Administer NBQX via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical effective dose is 30 mg/kg.[2][4][9]

-

A common dosing regimen is a two-dose schedule: the first 30 mg/kg dose is administered immediately after MCA occlusion, and a second 30 mg/kg dose is given 1 hour post-occlusion.[2][4][9]

4. Outcome Assessment:

-

Monitor the animal for a set period (e.g., 24 hours or 7 days).

-

Assess neurological deficits using a standardized scoring system.

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Determine the infarct volume using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) or advanced imaging techniques like diffusion-weighted MRI.[2]

In Vivo Anticonvulsant Activity: Rat Model of PTZ-Induced Seizures

This protocol describes how to evaluate the anticonvulsant properties of NBQX using the pentylenetetrazole (PTZ) seizure model.

1. Animal and Drug Preparation:

-

Use adult male rats (e.g., Wistar).

-

Dissolve this compound salt in sterile 0.9% saline.

-

Dissolve PTZ (a GABA-A antagonist) in sterile 0.9% saline.

2. Experimental Procedure:

-

Divide animals into control and treatment groups.

-

Administer NBQX (e.g., 20 mg/kg, i.p.) or vehicle (saline) to the respective groups.[3][4]

-

After a pre-treatment period (typically 15-30 minutes), administer a convulsant dose of PTZ (e.g., 35-60 mg/kg, i.p.).[10][11]

-

Immediately after PTZ injection, place each rat in an individual observation cage.

3. Seizure Assessment:

-

Observe the animals continuously for at least 30 minutes.

-

Record key parameters:

- Latency: Time to the first myoclonic jerk.

- Severity: Score the maximal seizure severity using the Racine scale (from stage 1: facial twitching to stage 5: tonic-clonic seizures with loss of posture).

- Duration: Length of the seizure episode.

-

Compare the recorded parameters between the NBQX-treated and control groups to determine the anticonvulsant efficacy. A significant increase in latency and a decrease in seizure severity indicate a positive effect.

Conclusion

This compound salt is a cornerstone pharmacological tool for investigating the role of AMPA and kainate receptors in the central nervous system. Its high selectivity, potency, and the enhanced solubility of the disodium salt form make it suitable for a wide array of sophisticated experimental designs. The detailed protocols and data presented in this guide are intended to facilitate its effective use in advancing our understanding of glutamatergic neurotransmission in both health and disease.

References

- 1. Suppression of AMPA Receptor Exocytosis Contributes to Hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

NBQX Disodium Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of NBQX disodium salt, a potent and selective antagonist of AMPA and kainate receptors. Targeted at researchers, scientists, and drug development professionals, this document outlines its core physicochemical properties, mechanism of action, and established experimental protocols.

Core Compound Data

This compound salt is a water-soluble derivative of NBQX, making it particularly suitable for in vivo and in vitro experimental applications where aqueous solutions are required.[1][2] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 479347-86-9 | [1][3][4] |

| Molecular Weight | 380.24 g/mol | [1][2][4] |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2][4] |

| Purity | ≥98% | [1][4] |

| Solubility | Soluble to 50 mM in water | [4] |

| IC₅₀ (AMPA Receptor) | 0.15 µM | [1][2] |

| IC₅₀ (Kainate Receptor) | 4.8 µM | [1][2] |

Mechanism of Action: Antagonism of AMPA/Kainate Receptors

This compound salt functions as a competitive antagonist at ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][4] By binding to these receptors, NBQX blocks the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron. This action effectively dampens excitatory synaptic transmission.[4] This mechanism underlies its neuroprotective, anticonvulsant, and antinociceptive properties observed in various preclinical models.[1][2]

The signaling pathway below illustrates the excitatory action of glutamate on AMPA receptors and the inhibitory effect of NBQX.

Experimental Protocols

This compound salt is a versatile tool in neuroscience research. Below are detailed methodologies for key experimental applications.

In Vitro Electrophysiology: Inhibition of Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of NBQX to block AMPA receptor-mediated currents in brain slices.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent model.

-

Recording Setup: Obtain whole-cell voltage-clamp recordings from neurons within the slice.

-

Baseline Recording: Record spontaneous and evoked EPSCs by stimulating afferent pathways. Neurons are typically held at a negative membrane potential (e.g., -70 mV) to isolate glutamatergic currents.

-

NBQX Application: Bath-apply this compound salt at a working concentration (commonly 10 µM for complete blockade) and continue to record EPSCs.[5]

-

Data Analysis: Compare the amplitude and frequency of EPSCs before and after NBQX application to quantify the inhibition of AMPA receptor-mediated synaptic transmission.

In Vivo Neuroprotection Assay: Rodent Model of Focal Ischemia

This protocol outlines the use of NBQX to assess its neuroprotective effects in a rat model of stroke.

Methodology:

-

Animal Model: Induce permanent focal cerebral ischemia in rats, for example, through middle cerebral artery occlusion (MCAO).

-

Drug Administration: Administer this compound salt intravenously (i.v.) or intraperitoneally (i.p.). A dose-response study in rats showed significant neuroprotection at doses of 40, 60, and 100 mg/kg i.v.[6] Treatment can be initiated at various time points post-occlusion (e.g., 15, 45, or 90 minutes) to evaluate the therapeutic window.[6]

-

Behavioral Assessment: Conduct neurological scoring at defined time points post-ischemia to assess functional deficits.

-

Histological Analysis: At the study endpoint (e.g., 24 or 48 hours post-ischemia), perfuse the animals and prepare brain sections.

-

Infarct Volume Measurement: Stain brain sections with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume of damaged tissue.

In Vivo Anticonvulsant Study: Chemoconvulsant Model

This protocol details the evaluation of NBQX's anticonvulsant activity in a rat model of epilepsy.

Methodology:

-

Animal Model: Induce seizures in rats using a chemoconvulsant such as pentylenetetrazole (PTZ). Chronic models may involve repeated PTZ injections (e.g., 50 mg/kg, i.p., for 28 days).

-

Drug Administration: Following the kindling phase, administer this compound salt (e.g., 20 mg/kg, i.p.) for a specified duration (e.g., 3 days).

-

Seizure Scoring: Observe and score the animals for seizure latency, duration, and severity using a standardized scale (e.g., Racine's scale).

-

Data Analysis: Compare seizure parameters between NBQX-treated and vehicle-treated groups to determine the anticonvulsant efficacy. NBQX has been shown to increase the latency to seizures, decrease the duration of seizure onset, and reduce the severity scores.

The following diagram illustrates a general workflow for an in vivo study investigating the effects of NBQX.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 6. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

NBQX Disodium Salt: An In-Depth Technical Guide for Studying Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage is triggered by the excessive stimulation of excitatory amino acid receptors, is a key mechanism implicated in a range of neurological disorders, including cerebral ischemia, epilepsy, and neurodegenerative diseases.[1] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors play a crucial role in mediating fast excitatory synaptic transmission in the central nervous system (CNS).[2] Their overactivation leads to an excessive influx of ions, particularly Ca2+, initiating a cascade of intracellular events that culminate in neuronal death.[3][4]

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of AMPA and kainate receptors.[2][5] Its ability to block these receptors has established it as an invaluable tool in neuroscience research for investigating the mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies.[6] The disodium salt of NBQX offers the significant advantage of high water solubility, making it particularly suitable for in vivo applications.[6][7] This technical guide provides a comprehensive overview of the use of NBQX disodium salt in studying excitotoxicity, including its mechanism of action, detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.

Mechanism of Action

NBQX competitively inhibits the binding of glutamate to both AMPA and kainate receptors, thereby preventing the opening of their associated ion channels.[2] This blockade of ionotropic function is the primary mechanism by which NBQX exerts its neuroprotective effects. By preventing excessive depolarization and Ca2+ influx, NBQX mitigates the downstream consequences of excitotoxic insults, which include mitochondrial dysfunction, activation of apoptotic pathways, and oxidative stress.[3][4]

Quantitative Data

The following tables summarize key quantitative data for this compound salt, providing a reference for its potency and effective concentrations in various experimental models.

| Parameter | Receptor | Value | Species | Reference |

| IC₅₀ | AMPA | 0.15 µM | Rat | [5][6] |

| IC₅₀ | Kainate | 4.8 µM | Rat | [5][6] |

| IC₅₀ | NMDA | > 90 µM | Rat |

Table 1: In Vitro Potency of NBQX. This table presents the half-maximal inhibitory concentration (IC₅₀) values of NBQX for different ionotropic glutamate receptors, demonstrating its selectivity for AMPA and kainate receptors over NMDA receptors.

| Animal Model | Pathological Condition | Route of Administration | Effective Dose | Outcome | Reference |

| Rat | Focal Cerebral Ischemia (MCAO) | Intravenous (i.v.) | 30 mg/kg | Neuroprotection | [8] |

| Rat | Pentylenetetrazole-induced seizures | Intraperitoneal (i.p.) | 20 mg/kg | Anticonvulsant effects | [8] |

| Rat | Excitotoxic white matter injury | Intraperitoneal (i.p.) | 20 mg/kg | Attenuation of injury | [8] |

| Mouse | Binge-like alcohol drinking | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Reduction in alcohol consumption | [9] |